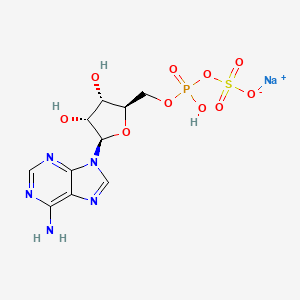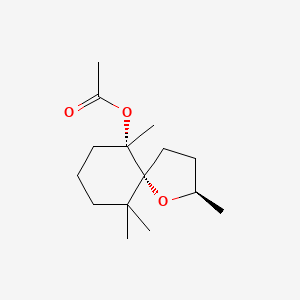
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(45)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, and its multiple chiral centers, which contribute to its stereochemical complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the acetate group. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through intramolecular cyclization.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry.
Acetylation: Introduction of the acetate group using acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the acetate group to alcohol using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5R,6S)-rel- involves its interaction with specific molecular targets and pathways. The acetate group may participate in ester hydrolysis, releasing the active spirocyclic core, which can then interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro(4.5)decan-6-ol: Lacks the acetate group but shares the spirocyclic core.
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)decan-6-ol: Similar structure but different stereochemistry.
Spirocyclic Acetates: Compounds with similar spirocyclic structures and acetate groups.
Uniqueness
1-Oxaspiro(4
Propiedades
Número CAS |
57967-74-5 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
[(2R,5R,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14+,15-/m1/s1 |
Clave InChI |
LTAWGWRPOGXHBD-BYCMXARLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@]2(O1)[C@@](CCCC2(C)C)(C)OC(=O)C |
SMILES canónico |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


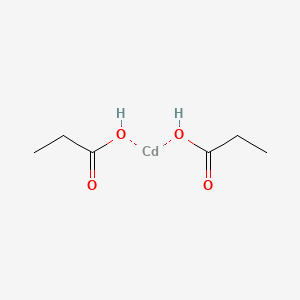
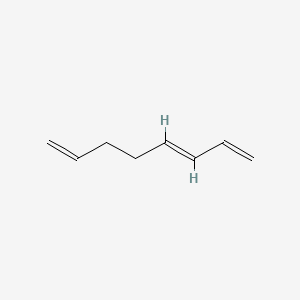
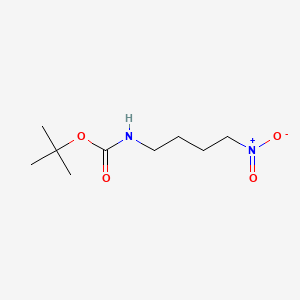

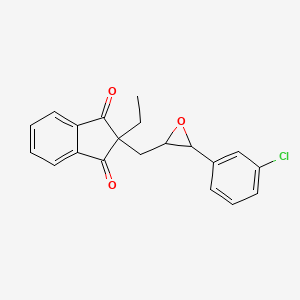
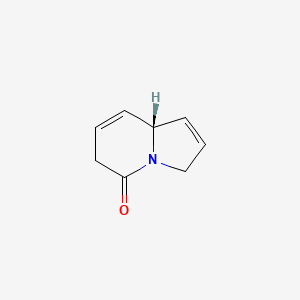

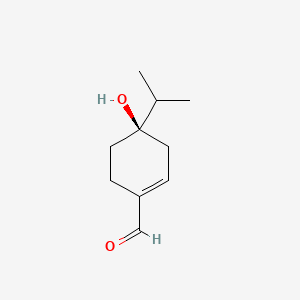
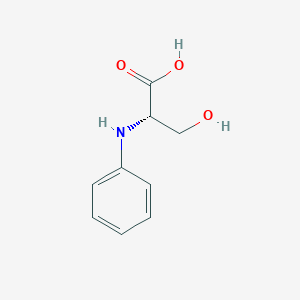
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)



